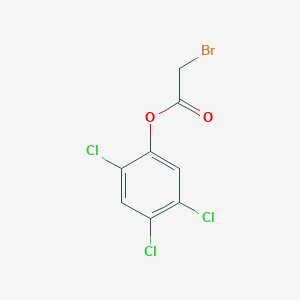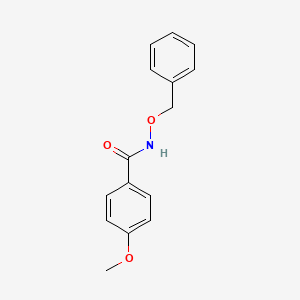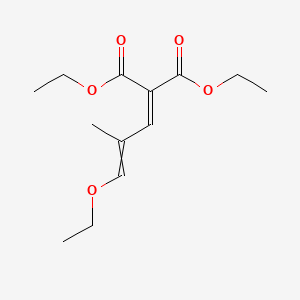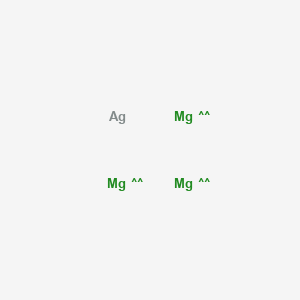
Magnesium--silver (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium–silver (3/1) is a compound consisting of magnesium and silver in a 3:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Magnesium is known for its lightweight and high-strength characteristics, while silver is renowned for its excellent electrical conductivity and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium–silver (3/1) can be achieved through several synthetic routes. One common method involves the direct reaction of magnesium and silver at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the metals. The reaction can be represented as follows:
[ 3 \text{Mg} + \text{Ag} \rightarrow \text{Mg}_3\text{Ag} ]
Another method involves the reduction of silver salts with magnesium in a suitable solvent. This method allows for better control over the reaction conditions and the purity of the final product.
Industrial Production Methods
Industrial production of magnesium–silver (3/1) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the compound. The process may include steps such as melting, alloying, and casting to produce the desired material. Advanced techniques such as vacuum induction melting and powder metallurgy can also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
Magnesium–silver (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and silver oxide.
Reduction: Reduction reactions can be used to revert the oxidized forms back to the original compound.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving magnesium–silver (3/1) include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of magnesium–silver (3/1) include magnesium oxide, silver oxide, and various intermediate compounds depending on the specific reaction conditions.
科学的研究の応用
Magnesium–silver (3/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions due to its unique properties.
Biology: Its antimicrobial properties make it useful in biological research and medical applications.
Medicine: The compound is explored for its potential use in antimicrobial coatings and medical devices.
Industry: Magnesium–silver (3/1) is used in the production of high-strength, lightweight materials for aerospace and automotive applications.
作用機序
The mechanism of action of magnesium–silver (3/1) involves its interaction with various molecular targets and pathways. In biological systems, the compound’s antimicrobial properties are attributed to the release of silver ions, which disrupt microbial cell membranes and interfere with cellular processes. In chemical reactions, the compound acts as a catalyst by providing active sites for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate.
類似化合物との比較
Similar Compounds
Similar compounds to magnesium–silver (3/1) include:
Magnesium oxide (MgO): Known for its high melting point and thermal stability.
Silver oxide (Ag2O): Used in various chemical and industrial applications.
Magnesium chloride (MgCl2): Commonly used in the production of magnesium metal and as a de-icing agent.
Uniqueness
Magnesium–silver (3/1) is unique due to its combination of properties from both magnesium and silver. It offers a balance of lightweight strength from magnesium and excellent electrical conductivity and antimicrobial properties from silver. This makes it particularly valuable in applications where both properties are desired, such as in advanced materials and medical devices.
特性
CAS番号 |
12041-07-5 |
|---|---|
分子式 |
AgMg3 |
分子量 |
180.78 g/mol |
InChI |
InChI=1S/Ag.3Mg |
InChIキー |
FZARZPSHVZTTFD-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Mg].[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


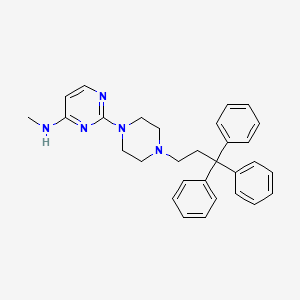
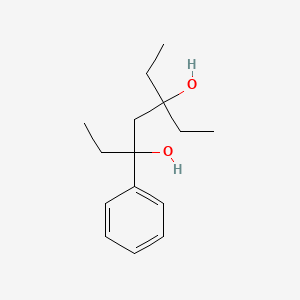
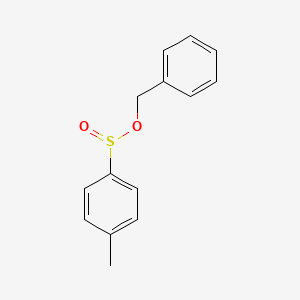
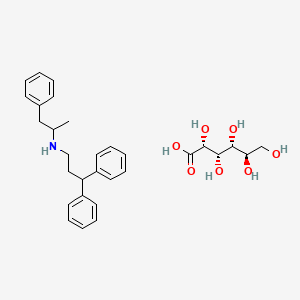

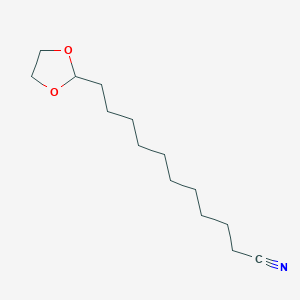
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
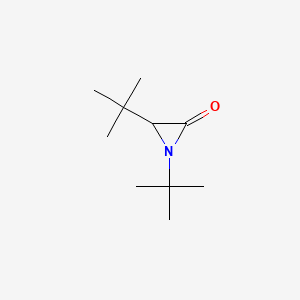
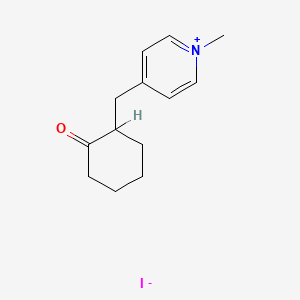
![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
